Structural and Mechanistic Profiling of 7H-Pyrrolo[2,3-c]pyridazin-3-amine: A Technical Guide for Drug Discovery
Structural and Mechanistic Profiling of 7H-Pyrrolo[2,3-c]pyridazin-3-amine: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic placement of nitrogen atoms within bicyclic heteroaromatic systems—often referred to as the "nitrogen walk" strategy—is a powerful tool for optimizing ligand-target interactions and physicochemical properties[1]. 7H-pyrrolo[2,3-c]pyridazin-3-amine is a privileged, electron-deficient bicyclic scaffold that serves as an excellent bioisostere for purines, indoles, and azaindoles. This guide provides an in-depth technical analysis of its chemical topology, synthetic methodologies, and application as an ATP-competitive hinge binder in kinase inhibitor design.
Chemical Topology & Structural Elucidation
The core architecture of 7H-pyrrolo[2,3-c]pyridazin-3-amine consists of a 5-membered pyrrole ring fused to a 6-membered 1,2-diazine (pyridazine) ring[1].
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SMILES: NC1=NN=C(NC=C2)C2=C1[2]
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CAS Registry Numbers: 1638764-91-6 (Free base)[3], 1638761-13-3 (Hydrochloride salt)[2].
The IUPAC numbering begins at the pyrrole nitrogen (N7) and proceeds around the perimeter. The fusion occurs at the C4a-C7a bond. The presence of the primary amine at the C3 position and the adjacent pyridazine nitrogens (N1, N2) creates a highly polarized, amphoteric system. The 7H-pyrrole NH acts as a strong hydrogen bond donor, while the N1/N2 atoms act as potent hydrogen bond acceptors, creating a versatile pharmacophore for binding the hinge region of target proteins[4].
Physicochemical Properties & Ligand Efficiency
For Fragment-Based Drug Discovery (FBDD), this scaffold offers exceptional Ligand Efficiency (LE). The quantitative parameters are summarized below to highlight its pharmacokinetic potential.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Causality / Impact on Drug Design |
| Molecular Formula | C6H6N4[2] | Compact fragment; maximizes LE and leaves room for peripheral functionalization. |
| Molecular Weight | 134.14 g/mol [5] | Well below the 300 Da threshold for FBDD, ensuring high ligand efficiency. |
| TPSA (Predicted) | ~67.6 Ų | Optimal for membrane permeability; allows for BBB penetration if not over-functionalized. |
| H-Bond Donors | 2 | The C3-NH2 and 7H-NH enable critical donor interactions with kinase backbones. |
| H-Bond Acceptors | 2 | Pyridazine N1/N2 act as strong acceptors, complementing the donor motif. |
Synthetic Methodologies
The de novo synthesis of the pyrrolo[2,3-c]pyridazine core requires precise regiocontrol. The most robust route utilizes a Sonogashira cross-coupling followed by a base-promoted intramolecular cyclization[6].
Protocol 1: De Novo Synthesis Workflow
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Step 1: Electrophilic Iodination
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Procedure: React 3-amino-6-chloropyridazine with I2 and Ag2SO4 in ethanol.
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Causality: The electron-donating C3-amino group strongly activates the ortho position (C4) toward electrophilic aromatic substitution. Ag2SO4 acts as an iodine scavenger to drive the reaction forward, ensuring exclusive regioselectivity at C4.
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Step 2: Sonogashira Cross-Coupling
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Procedure: Treat the resulting 3-amino-6-chloro-4-iodopyridazine with trimethylsilylacetylene (TMS-acetylene), Pd(PPh3)2Cl2, CuI, and triethylamine (TEA) in THF[4].
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Causality: The palladium catalyst facilitates the cross-coupling at the highly reactive C-I bond. TMS-acetylene is specifically chosen to prevent alkyne homocoupling (Glaser coupling) and to provide steric protection until the cyclization step.
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Step 3: Base-Promoted Annulation
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Procedure: To a stirring solution of the intermediate (6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine) in DMF, add t-BuOK and heat to 120 °C for 2 hours[6].
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Causality: The strong base (t-BuOK) deprotonates the C3-amine, generating a potent nucleophile that attacks the alkyne in a 5-endo-dig cyclization. The elevated temperature (120 °C) provides the thermodynamic driving force for aromatization, yielding 3-chloro-7H-pyrrolo[2,3-c]pyridazine[6]. The TMS group is cleaved in situ by the basic conditions.
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Step 4: Buchwald-Hartwig Amination
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Procedure: React the 3-chloro intermediate with an ammonia equivalent (e.g., LiHMDS or aqueous NH3), Pd2(dba)3, and tBuXPhos at 100 °C.
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Causality: The C3-chloro group is relatively inert to simple SNAr due to the electron-rich nature of the newly formed pyrrole ring. Pd-catalyzed cross-coupling is mandatory. tBuXPhos is selected because its bulky, electron-rich phosphine architecture accelerates the reductive elimination of the primary amine, yielding the final 7H-pyrrolo[2,3-c]pyridazin-3-amine.
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Figure 1: Step-by-step synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.
Pharmacophore Potential & Kinase Inhibition Pathways
The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold is highly prized in the development of ATP-competitive kinase inhibitors. Its structural geometry perfectly mimics the adenine ring of ATP.
Table 2: Validated Kinase Targets for Pyrrolo[2,3-c]pyridazine Derivatives
| Target Kinase | Scaffold Role | Binding Motif Logic |
| AAK1 | ATP-competitive hinge binder[4] | N1/N2 accept H-bonds from the hinge; C3-NH2 donates. |
| Tyk2 | ATP-competitive hinge binder[7] | Pyrrole NH interacts with the gatekeeper residue/solvent channel. |
When occupying the ATP-binding pocket, the N1 and N2 atoms of the pyridazine ring act as hydrogen bond acceptors from the backbone amide NH of the kinase hinge region. Simultaneously, the C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge. This bidentate interaction anchors the scaffold rigidly, allowing peripheral substituents to probe the DFG-in/out conformations or the selectivity pocket[4].
Figure 2: Pharmacophore logic for kinase hinge region binding.
Experimental Validation Protocols
To ensure the synthesized derivatives are true ATP-competitive inhibitors (and not pan-assay interference compounds/PAINS), binding must be validated using a self-normalizing system.
Protocol 2: Self-Validating TR-FRET Kinase Assay
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Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Step 2: Compound Dilution. Perform a 10-point serial dilution of the compound in 100% DMSO. Perform a 1:100 intermediate dilution in buffer. Causality: Maintaining DMSO <1% in the final assay prevents solvent-induced enzyme denaturation.
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Step 3: Incubation. Mix 5 µL of compound, 5 µL of target kinase (e.g., Tyk2 at 1 nM final), and 5 µL of ULight-labeled substrate. Incubate for 15 minutes at room temperature.
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Step 4: ATP Addition. Add 5 µL of ATP strictly at its apparent Km concentration. Causality: Running the assay at the ATP Km ensures that the derived IC50 is a mathematically true reflection of the inhibitor's Ki (via the Cheng-Prusoff equation), validating the ATP-competitive mechanism.
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Step 5: Detection. Add Europium-labeled anti-phospho antibody. Read on a microplate reader. Causality: TR-FRET is self-validating because it relies on the ratiometric emission of two fluorophores (665 nm / 615 nm), which inherently normalizes for compound auto-fluorescence or inner-filter effects.
References
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Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL: [Link]
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Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC (NIH) URL: [Link]
- Title: WO2022109580A1 - Inhibition de voies de signalisation dépendantes de tyk2 Source: Google Patents URL
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- 3. cas 1638764-91-6|| where to buy 7H-Pyrrolo[2,3-c]pyridazin-3-amine [chemenu.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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